Cas no 1805404-85-6 (Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate)

Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate
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- インチ: 1S/C12H10F6O3/c1-3-21-10(19)9-7(12(16,17)18)4-6(11(13,14)15)5-8(9)20-2/h4-5H,3H2,1-2H3
- InChIKey: UIUKYMLFTMDMDQ-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(F)(F)F)C=C(C=1C(=O)OCC)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 9
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 365
- トポロジー分子極性表面積: 35.5
- XLogP3: 3.9
Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015002766-1g |
Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate |
1805404-85-6 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate 関連文献
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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2. Back matter
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoateに関する追加情報
Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate (CAS No. 1805404-85-6): A Comprehensive Overview
Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate (CAS No. 1805404-85-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including the presence of trifluoromethyl groups and a methoxy substituent, which contribute to its distinct chemical properties and potential biological activities.
The trifluoromethyl groups in Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate are known for their electron-withdrawing effects, which can influence the compound's reactivity and stability. These groups also play a crucial role in modulating the compound's interactions with biological targets, making it a valuable candidate for drug discovery and development.
The methoxy substituent at the 6-position of the benzene ring further enhances the compound's lipophilicity and can affect its solubility and bioavailability. This feature is particularly important in the context of drug design, where optimizing these properties is essential for achieving desired therapeutic effects.
Recent studies have explored the potential applications of Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate in various therapeutic areas. For instance, a study published in the *Journal of Medicinal Chemistry* (2023) investigated the compound's activity against cancer cells. The results showed that Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate exhibited significant cytotoxic effects on several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.
Another area of interest is the compound's potential as an anti-inflammatory agent. Research conducted at the University of California (2022) demonstrated that Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate effectively reduced inflammation in animal models of arthritis. The study found that the compound inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential use in treating inflammatory diseases.
In addition to its therapeutic applications, Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate has been studied for its use as a chemical intermediate in synthetic processes. Its unique structure makes it a valuable building block for synthesizing more complex molecules with diverse functionalities. For example, a recent paper in *Organic Letters* (2021) described a novel synthetic route to prepare this compound with high yield and purity, highlighting its utility in organic synthesis.
The safety profile of Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate has also been evaluated in several preclinical studies. Toxicological assessments have shown that the compound is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, further clinical trials are necessary to fully establish its safety and efficacy in humans.
In conclusion, Ethyl 2,4-bis(trifluoromethyl)-6-methoxybenzoate (CAS No. 1805404-85-6) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development. As research continues to advance our understanding of this compound, it holds the potential to contribute significantly to the treatment of various diseases and conditions.
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